4-[(Oxiran-2-yl)methyl]thiomorpholine
Overview
Description
4-[(Oxiran-2-yl)methyl]thiomorpholine is a chemical compound with the molecular formula C7H13NOS and a molecular weight of 159.25 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 4-[(Oxiran-2-yl)methyl]thiomorpholine typically involves the reaction of morpholine with epichlorohydrin, followed by treatment with a base such as sodium hydroxide . The reaction proceeds as follows:
Reaction of Morpholine with Epichlorohydrin: Morpholine reacts with epichlorohydrin to form an intermediate.
Base Treatment: The intermediate is then treated with sodium hydroxide to yield this compound.
Industrial production methods may involve bulk synthesis under controlled conditions to ensure high yield and purity. The reaction is typically carried out at a temperature of around 40°C using a suitable catalyst .
Chemical Reactions Analysis
4-[(Oxiran-2-yl)methyl]thiomorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives .
Scientific Research Applications
4-[(Oxiran-2-yl)methyl]thiomorpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-[(Oxiran-2-yl)methyl]thiomorpholine involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
4-[(Oxiran-2-yl)methyl]thiomorpholine can be compared with other similar compounds, such as:
4-(Oxiran-2-ylmethyl)morpholine: Similar structure but contains an oxygen atom instead of sulfur.
Epichlorohydrin: Contains an oxirane ring but lacks the thiomorpholine ring.
Thiomorpholine: Lacks the oxirane ring but contains the thiomorpholine ring.
Properties
IUPAC Name |
4-(oxiran-2-ylmethyl)thiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-3-10-4-2-8(1)5-7-6-9-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGHDRUSLXXOTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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